molecular formula C15H20F3N3O B2716632 1-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol CAS No. 2380059-33-4

1-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol

Cat. No.: B2716632
CAS No.: 2380059-33-4
M. Wt: 315.34
InChI Key: MHHWQSZKCKYZLR-UHFFFAOYSA-N
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Description

1-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine and pyrrolidine moiety

Preparation Methods

The synthesis of 1-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The trifluoromethyl group is introduced to the pyridine ring through a nucleophilic substitution reaction.

    Piperidine Formation: The pyridine derivative is then reacted with a piperidine precursor under specific conditions to form the piperidine ring.

    Pyrrolidine Addition: Finally, the pyrrolidine moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol can be compared with other similar compounds, such as:

    1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-one: This compound shares a similar pyridine and piperidine structure but lacks the pyrrolidine moiety, which may result in different biological activities and properties.

    Trifluoromethyl-substituted pyridines: These compounds have the trifluoromethyl group attached to the pyridine ring but differ in the substituents on the ring, leading to variations in their chemical reactivity and applications.

The uniqueness of this compound lies in its combination of the trifluoromethyl group with the piperidine and pyrrolidine moieties, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O/c16-15(17,18)13-2-1-6-19-14(13)20-7-3-11(4-8-20)21-9-5-12(22)10-21/h1-2,6,11-12,22H,3-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHWQSZKCKYZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C2)O)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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